

Cerivastatin Withdrawal: A Technical and Historical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cerivastatin sodium*

Cat. No.: *B1176552*

[Get Quote](#)

An In-depth Guide to the Scientific and Regulatory Context of Cerivastatin's Market Removal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the historical, scientific, and regulatory context surrounding the withdrawal of the HMG-CoA reductase inhibitor, cerivastatin, from the market in August 2001. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the events, mechanisms, and data that led to this significant regulatory action. The withdrawal of cerivastatin serves as a critical case study in pharmacovigilance, drug-drug interactions, and the importance of post-marketing surveillance.

Historical Context and Timeline of Withdrawal

Cerivastatin, marketed as Baycol and Lipobay, was voluntarily withdrawn from the market by its manufacturer, Bayer AG, on August 8, 2001, due to a significantly higher incidence of rhabdomyolysis, a severe and life-threatening form of muscle damage, compared to other available statins.^{[1][2]} The risk was particularly elevated when cerivastatin was used at higher doses or concurrently with the fibrate drug, gemfibrozil.^{[1][3]}

Key Events:

- 1997: Cerivastatin receives initial approval from the U.S. Food and Drug Administration (FDA).[\[3\]](#)
- Post-marketing Surveillance: Reports of myopathy and rhabdomyolysis associated with cerivastatin begin to accumulate. The number of reports was disproportionately high for cerivastatin compared to other statins.
- Increased Risk Identified: A critical factor that emerged was the dramatically increased risk of rhabdomyolysis when cerivastatin was co-administered with gemfibrozil.[\[1\]](#)[\[2\]](#)
- August 2001: Bayer AG announces the worldwide withdrawal of cerivastatin from the market, citing the unacceptable risk of rhabdomyolysis.[\[1\]](#)[\[3\]](#)

Quantitative Analysis of Rhabdomyolysis Risk

Post-marketing surveillance and subsequent epidemiological studies provided quantitative data that highlighted the elevated risk associated with cerivastatin.

Table 1: Incidence of Hospitalized Rhabdomyolysis with Lipid-Lowering Drugs

Treatment Group	Incidence per 10,000 Person-Years	95% Confidence Interval
<hr/>		
Monotherapy		
Atorvastatin, Pravastatin, or Simvastatin	0.44	0.20-0.84
Cerivastatin	5.34	1.46-13.68
Fibrate	2.82	0.58-8.24
<hr/>		
Combined Therapy (Statin + Fibrate)		
Atorvastatin, Pravastatin, or Simvastatin + Fibrate	5.98	0.72-21.60
Cerivastatin + Fibrate	1035	389-2117

Source: Adapted from Graham DJ, et al. JAMA. 2004.

Table 2: Pharmacokinetic Interaction between Cerivastatin and Gemfibrozil

Pharmacokinetic Parameter	Cerivastatin Alone (0.3 mg)	Cerivastatin (0.3 mg) + Gemfibrozil (600 mg BID)	% Increase
AUC (0-infinity) (ng·h/mL)	Value not specified in source	Value not specified in source	559% (Average)
Cmax (ng/mL)	Value not specified in source	Value not specified in source	307% (Average)

Source: Adapted from Backman JT, et al. Clin Pharmacol Ther. 2002.[\[4\]](#)

Experimental Protocols

The investigation into cerivastatin-induced myotoxicity involved various in vitro and clinical study designs. Below are summaries of key experimental protocols.

In Vitro Assessment of OATP1B1-Mediated Transport

This protocol is designed to evaluate the interaction of compounds with the organic anion transporting polypeptide 1B1 (OATP1B1), a key transporter in the hepatic uptake of statins.

- Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the OATP1B1 transporter. A control cell line (mock-transfected) is used to determine non-specific uptake.
- Substrate: Radiolabeled cerivastatin (e.g., [³H]-cerivastatin) at a specified concentration.
- Inhibitors: Test compounds (e.g., gemfibrozil, gemfibrozil-1-O- β -glucuronide) are added at various concentrations to determine their inhibitory potential (IC₅₀).
- Procedure:
 - Cells are seeded in 24-well plates and grown to confluence.

- On the day of the experiment, cells are washed with a pre-warmed buffer.
- A solution containing the radiolabeled substrate and the inhibitor (or vehicle control) is added to the wells.
- Incubation is carried out for a short period (e.g., 2 minutes) at 37°C to measure the initial rate of uptake.
- The uptake is stopped by aspirating the solution and washing the cells with ice-cold buffer.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Protein concentration in each well is determined to normalize the uptake data.
- Data Analysis: The OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells. IC50 values for inhibitors are calculated by fitting the data to a dose-response curve.[\[5\]](#)[\[6\]](#)

In Vitro Metabolism by CYP2C8

This protocol assesses the metabolism of cerivastatin by the cytochrome P450 2C8 (CYP2C8) enzyme and the inhibitory effects of other drugs.

- Enzyme Source: Human liver microsomes or recombinant human CYP2C8 expressed in a suitable system (e.g., baculovirus-infected insect cells).
- Substrate: Cerivastatin at a concentration around its Km value for the enzyme.
- Inhibitor: Gemfibrozil or its metabolites at various concentrations.
- Procedure:
 - A reaction mixture is prepared containing the enzyme source, a NADPH-generating system (or NADPH), and buffer.
 - The inhibitor (or vehicle) is pre-incubated with the enzyme mixture.
 - The reaction is initiated by adding cerivastatin.

- The mixture is incubated at 37°C for a specified time.
- The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
- The samples are centrifuged, and the supernatant is analyzed for the formation of cerivastatin metabolites (e.g., M-23) using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The rate of metabolite formation is calculated. IC50 values for the inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration.[\[7\]](#)

Assessment of Myotoxicity in C2C12 Myotubes

This protocol uses a mouse myoblast cell line (C2C12), which can be differentiated into myotubes, to model skeletal muscle and assess the cytotoxic effects of drugs.

- Cell Line: C2C12 mouse myoblasts.
- Differentiation: Myoblasts are grown to confluence and then induced to differentiate into myotubes by switching to a low-serum differentiation medium.
- Treatment: Differentiated myotubes are treated with various concentrations of cerivastatin for a specified duration (e.g., 24-48 hours).
- Viability Assay (MTT Assay):
 - After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Cells are incubated to allow for the conversion of MTT to formazan by viable cells.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[\[8\]](#)[\[9\]](#)

Mechanisms of Cerivastatin Toxicity and Drug Interactions

The increased risk of myotoxicity with cerivastatin, particularly in combination with gemfibrozil, is attributed to a complex interplay of pharmacokinetic and pharmacodynamic factors.

Pharmacokinetic Interactions

The primary mechanism for the severe drug-drug interaction between cerivastatin and gemfibrozil involves the inhibition of two key pathways in cerivastatin's disposition:

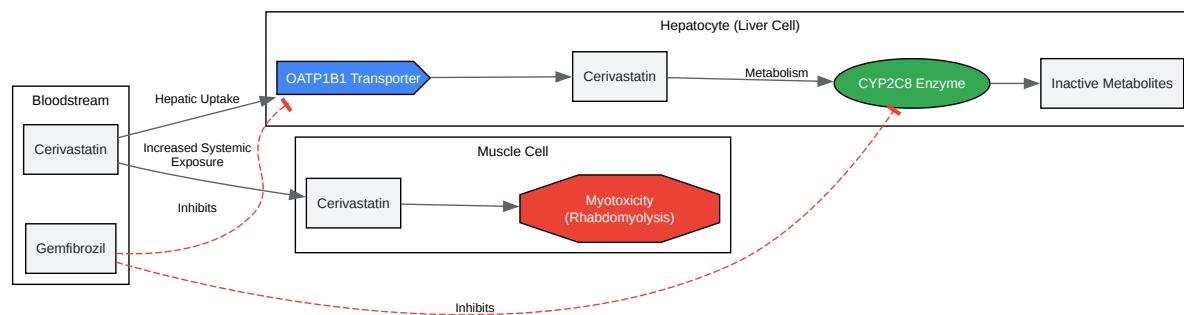
- Inhibition of OATP1B1-mediated Hepatic Uptake: Gemfibrozil and its major metabolite, gemfibrozil-1-O- β -glucuronide, are potent inhibitors of OATP1B1.[10][11] This transporter is crucial for the uptake of cerivastatin from the blood into the liver, its primary site of action and metabolism. Inhibition of OATP1B1 leads to a significant increase in the systemic exposure of cerivastatin.
- Inhibition of CYP2C8-mediated Metabolism: Cerivastatin is primarily metabolized by CYP2C8. Gemfibrozil and its glucuronide metabolite are also strong inhibitors of this enzyme.[7][10] This inhibition further reduces the clearance of cerivastatin, leading to higher and more prolonged plasma concentrations.

The dual inhibition of both hepatic uptake and metabolism results in a substantial increase in the systemic concentration of cerivastatin, thereby increasing the risk of myotoxicity.

Table 3: Inhibitory Potency (IC50) of Gemfibrozil and its Glucuronide

Inhibitor	Target	IC50 (μ M)
Gemfibrozil	OATP1B1	72
Gemfibrozil-1-O- β -glucuronide	OATP1B1	24
Gemfibrozil	CYP2C8	28
Gemfibrozil-1-O- β -glucuronide	CYP2C8	4

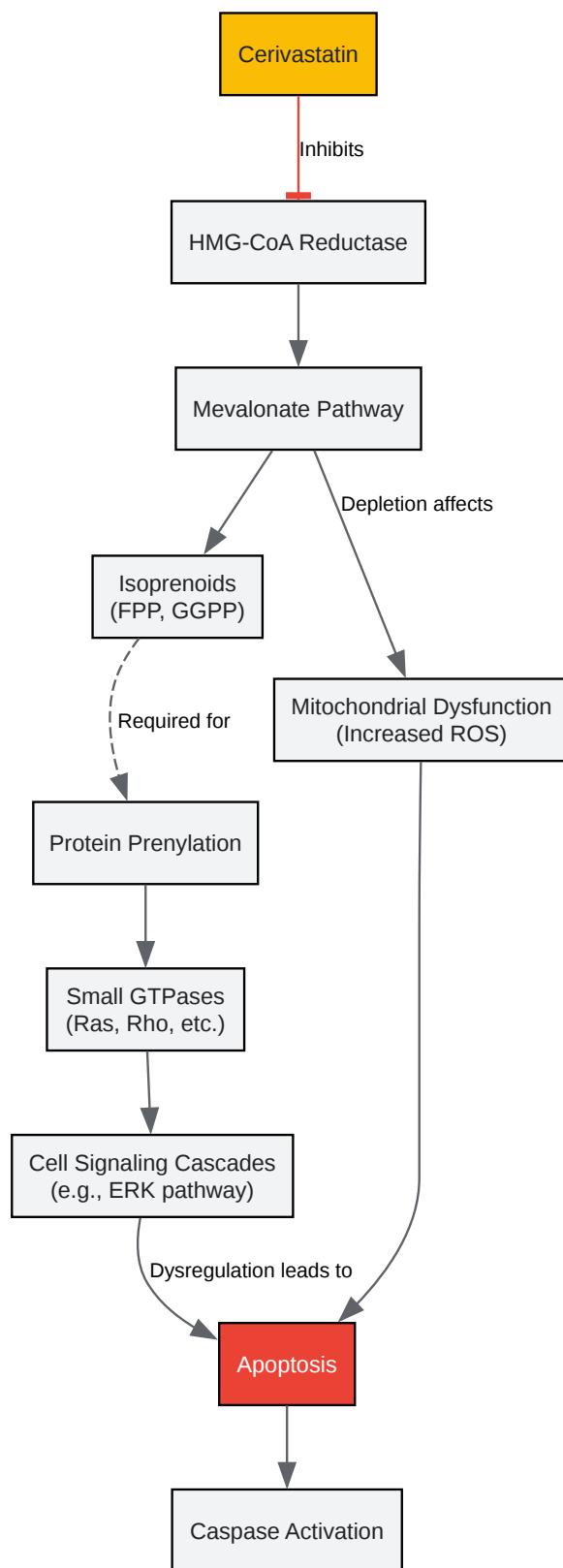
Source: Adapted from Shitara Y, et al. J Pharmacol Exp Ther. 2004.[10]


Cellular Mechanisms of Myotoxicity

At the cellular level, statin-induced myotoxicity is thought to involve several interconnected pathways:

- Inhibition of the Mevalonate Pathway: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This not only reduces cholesterol synthesis but also depletes essential downstream products, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
- Impaired Protein Prenylation: FPP and GGPP are crucial for the post-translational modification of small GTP-binding proteins (e.g., Ras, Rho, Rab), a process known as prenylation. Impaired prenylation disrupts the function of these proteins, which are vital for various cellular processes, including cell signaling, growth, and survival.
- Mitochondrial Dysfunction: Statins have been shown to affect mitochondrial function, potentially by impairing the electron transport chain, reducing mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).[12][13]
- Induction of Apoptosis: The disruption of cellular signaling and mitochondrial integrity can lead to the activation of apoptotic pathways, involving the activation of caspases and ultimately leading to muscle cell death.[14][15]
- Suppression of Selenoprotein Synthesis: There is evidence to suggest that statins may interfere with the synthesis of selenoproteins, which have important antioxidant functions in muscle cells.[16][17] This could render the muscle cells more susceptible to oxidative stress.

Visualizations of Key Pathways and Workflows


Diagram 1: Cerivastatin-Gemfibrozil Drug-Drug Interaction Pathway

[Click to download full resolution via product page](#)

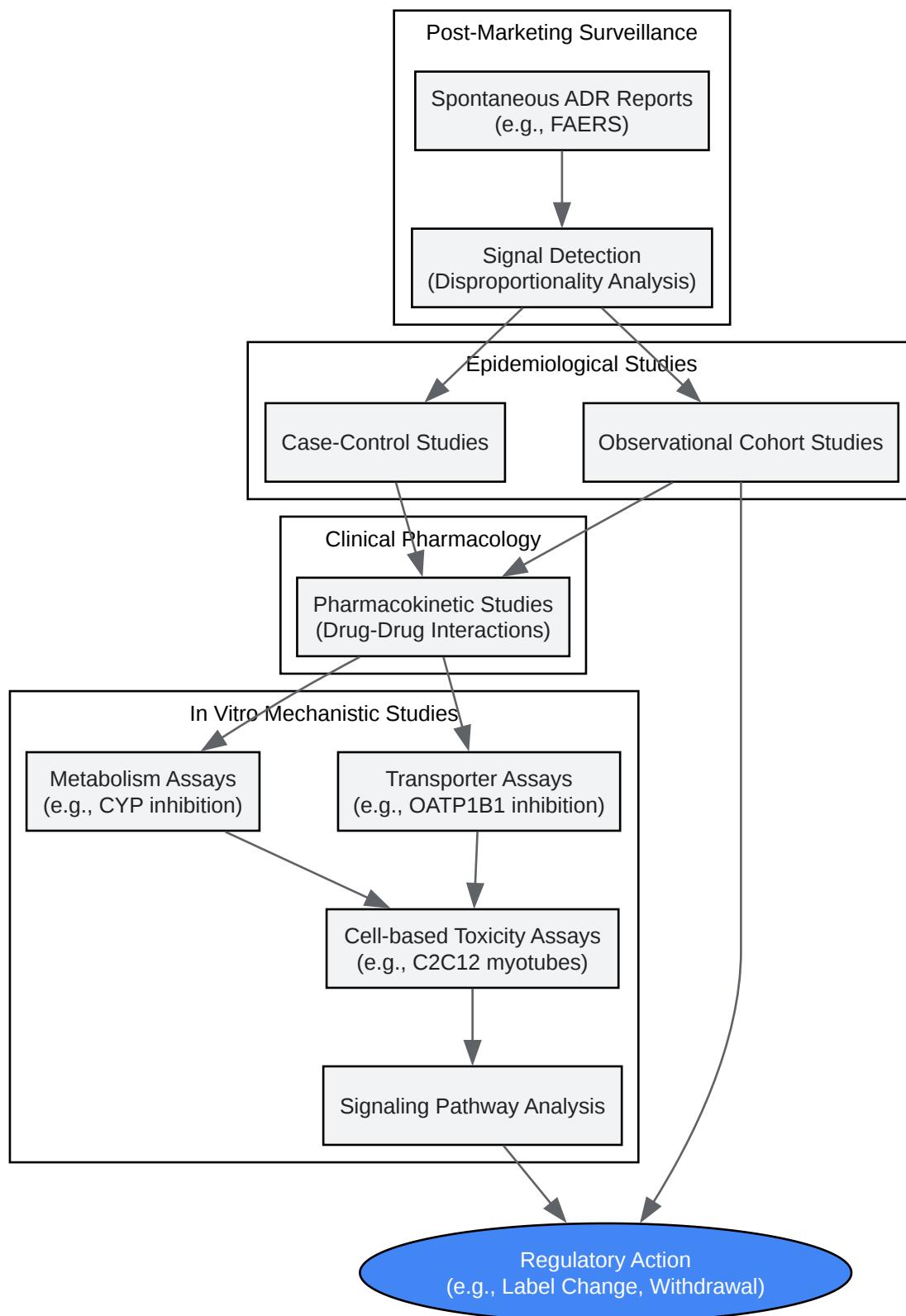

Caption: Cerivastatin-Gemfibrozil Interaction Pathway.

Diagram 2: Proposed Signaling Pathway for Cerivastatin-Induced Myotoxicity

[Click to download full resolution via product page](#)

Caption: Cerivastatin-Induced Myotoxicity Signaling.

Diagram 3: Conceptual Workflow for Investigating an Adverse Drug Reaction

[Click to download full resolution via product page](#)

Caption: Adverse Drug Reaction Investigation Workflow.

Conclusion and Lessons for Drug Development

The withdrawal of cerivastatin from the market provides several critical lessons for the pharmaceutical industry and regulatory bodies:

- Importance of Post-Marketing Surveillance: The case underscores the necessity of robust post-marketing surveillance systems to detect rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials.
- Understanding Drug-Drug Interactions: A thorough understanding of a drug's metabolic and transport pathways is crucial to predict and mitigate the risk of clinically significant drug-drug interactions.
- Risk-Benefit Assessment: The risk-benefit profile of a drug can change as new safety information emerges. The availability of safer alternatives in the same therapeutic class was a significant factor in the decision to withdraw cerivastatin.
- Communication and Transparency: Timely and transparent communication of safety concerns to healthcare professionals and the public is paramount.

For drug development professionals, the cerivastatin case serves as a powerful reminder of the complexities of drug safety and the importance of a multidisciplinary approach that integrates clinical, pharmacological, and mechanistic data to ensure patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bioiwt.com [bioiwt.com]

- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin: analysis of the mechanism of the clinically relevant drug-drug interaction between cerivastatin and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opposite effects of statins on mitochondria of cardiac and skeletal muscles: a ‘mitohormesis’ mechanism involving reactive oxygen species and PGC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerivastatin-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis induced by simvastatin in rat vascular smooth muscle cell through Ca²⁺-calpain and caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prooxidative toxicity and selenoprotein suppression by cerivastatin in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selenoprotein synthesis and side-effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cerivastatin Withdrawal: A Technical and Historical Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1176552#historical-context-of-cerivastatin-withdrawal-from-the-market\]](https://www.benchchem.com/product/b1176552#historical-context-of-cerivastatin-withdrawal-from-the-market)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com